

assessing the impact of fluorine substitution on the properties of phenylphenol

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Compound of Interest

Compound Name: *3-Fluoro-4-phenylphenol*

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The Fluorine Advantage: A Comparative Guide to the Properties of Phenylphenols

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorine into bioactive molecules is a cornerstone of modern medicinal chemistry. This powerful tool can dramatically alter a compound's physicochemical properties, metabolic fate, and ultimately, its therapeutic efficacy. This guide provides a comprehensive comparison of 2-phenylphenol and its fluorinated analogue, 4-fluoro-2-phenylphenol, offering a clear, data-driven analysis of how a single fluorine atom can significantly impact key drug-like properties.

Data Presentation: Physicochemical and Metabolic Properties

The introduction of a fluorine atom onto the phenylphenol scaffold induces notable changes in its acidity (pKa) and lipophilicity (logP), and is predicted to enhance its metabolic stability. These shifts are critical in drug design, influencing everything from absorption and distribution to target engagement and half-life.

Property	2-Phenylphenol	4-Fluoro-2-phenylphenol	Impact of Fluorination
pKa	9.5 ^[1]	~9.98 (estimated)	Decreased acidity
logP	3.18 ^[1]	3.4 (calculated for isomer) ^[2]	Increased lipophilicity
Metabolic Stability	Susceptible to hydroxylation	Predicted increased resistance to oxidation	Enhanced metabolic half-life

Note: The pKa for 4-fluoro-2-phenylphenol is an estimation based on the pKa of 4-fluorophenol, as the electronic influence of the second phenyl ring on the hydroxyl group's acidity is expected to be minimal. The logP value is a calculated value for the isomeric 2-fluoro-4-phenylphenol.

Experimental Protocols

To ensure the reproducibility and accuracy of the data presented, the following are detailed methodologies for the key experiments cited.

Determination of pKa by Potentiometric Titration

Objective: To determine the acid dissociation constant (pKa) of a compound.

Methodology:

- Preparation of Solutions: A 0.1 M solution of the titrant (e.g., NaOH for acidic compounds) is prepared and standardized. The analyte (phenylphenol derivative) is dissolved in a suitable solvent (e.g., a mixture of water and a co-solvent like methanol to ensure solubility) to a known concentration (e.g., 1 mM).
- Titration Setup: The analyte solution is placed in a thermostatted vessel equipped with a calibrated pH electrode and a magnetic stirrer.
- Titration Process: The titrant is added to the analyte solution in small, precise increments. After each addition, the solution is allowed to equilibrate, and the pH is recorded.

- Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The equivalence point, where the moles of titrant equal the initial moles of the analyte, is identified from the steepest part of the curve. The pKa is then determined from the pH at the half-equivalence point, where half of the analyte has been neutralized.[3]

Determination of logP by the Shake-Flask Method

Objective: To determine the partition coefficient (logP) of a compound between n-octanol and water.

Methodology:

- Phase Preparation: n-Octanol and water are mutually saturated by shaking them together for 24 hours, followed by separation of the two phases.
- Partitioning: A known amount of the test compound is dissolved in one of the phases (typically the one in which it is more soluble). This solution is then mixed with a known volume of the other phase in a separatory funnel.
- Equilibration: The funnel is shaken for a set period to allow for the partitioning of the compound between the two phases until equilibrium is reached.
- Phase Separation and Quantification: The two phases are carefully separated. The concentration of the compound in each phase is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).
- Calculation: The logP is calculated as the logarithm of the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase.[4]

In Vitro Metabolic Stability Assay using Liver Microsomes

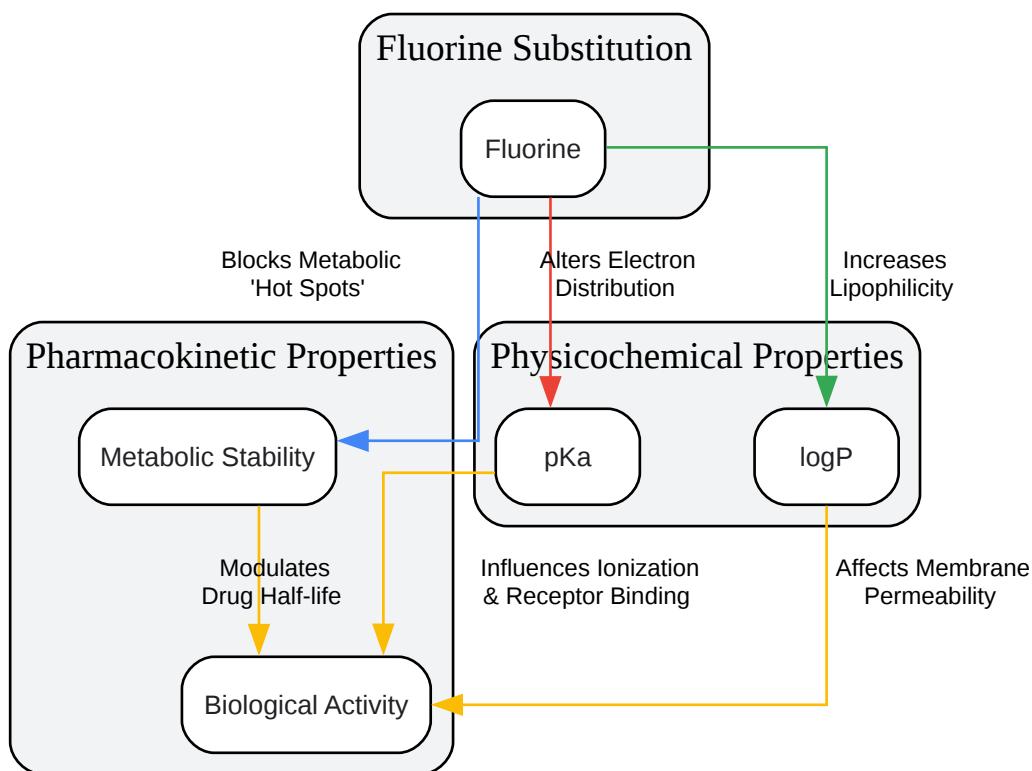
Objective: To assess the metabolic stability of a compound in the presence of liver enzymes.

Methodology:

- Reagent Preparation: Pooled human liver microsomes are thawed and diluted in a phosphate buffer (pH 7.4). A solution of the NADPH regenerating system (cofactor for cytochrome P450 enzymes) is also prepared.
- Incubation: The test compound is added to the microsomal suspension. The reaction is initiated by the addition of the NADPH solution. The mixture is incubated at 37°C with gentle shaking.
- Time Points and Quenching: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, and 60 minutes). The metabolic reaction in each aliquot is stopped (quenched) by adding a cold organic solvent, such as acetonitrile, which also precipitates the proteins.
- Sample Processing and Analysis: The quenched samples are centrifuged to remove the precipitated proteins. The supernatant, containing the remaining parent compound, is analyzed by a sensitive analytical method, typically Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
- Data Analysis: The concentration of the parent compound remaining at each time point is plotted against time. From this data, the in vitro half-life ($t_{1/2}$) and intrinsic clearance (CLint) are calculated to determine the metabolic stability of the compound.

Mandatory Visualization

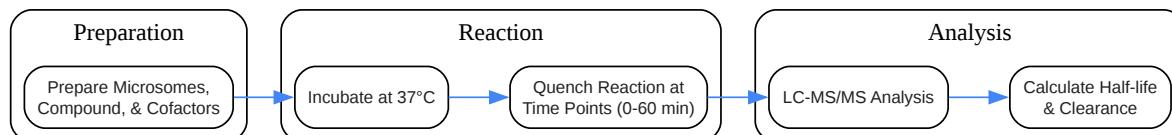
Logical Relationship: Fluorine's Impact on Phenylphenol Properties



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Caption: Impact of fluorine substitution on phenylphenol properties.

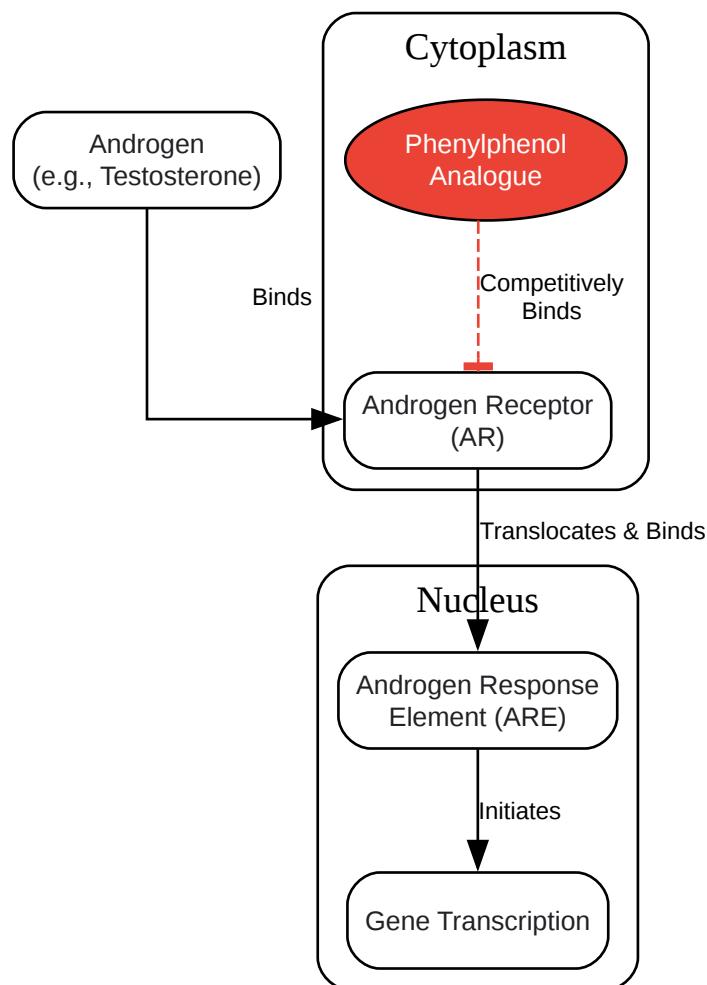
Experimental Workflow: In Vitro Metabolic Stability Assay



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Caption: Workflow for in vitro metabolic stability assessment.

Signaling Pathway: Phenylphenol Interference with Androgen Receptor Signaling



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Caption: Phenylphenol as an antagonist of the androgen receptor.

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